molecular formula C11H12ClNO2 B1331883 N-(4-Chlorobenzyl)-3-oxobutanamide CAS No. 78984-83-5

N-(4-Chlorobenzyl)-3-oxobutanamide

Cat. No.: B1331883
CAS No.: 78984-83-5
M. Wt: 225.67 g/mol
InChI Key: LWNOHVIQOGIHFD-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-3-oxobutanamide is an organic compound characterized by the presence of a 4-chlorobenzyl group attached to a 3-oxobutanamide moiety

Mechanism of Action

Target of Action

N-(4-Chlorobenzyl)-3-oxobutanamide is a complex compound with potential biological activity. Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the regulation of acetylcholine levels, which is important for nerve signal transmission.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to neurotransmission, particularly those involving acetylcholine . By interacting with enzymes like AChE and BuChE, these compounds can potentially affect the breakdown of acetylcholine, thereby influencing neurotransmission processes.

Pharmacokinetics

Similar compounds have shown satisfactory pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can facilitate their absorption and distribution.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that this compound may have potential inhibitory effects on certain enzymes, leading to changes in cellular processes such as neurotransmission .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, changes in environmental conditions can affect the biological and physiological response of the targets, thereby influencing the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)-3-oxobutanamide typically involves the reaction of 4-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethyl acetoacetate moiety, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chlorobenzyl)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N-Bis(4-Chlorobenzyl)-1H-1,2,3,4-Tetraazol-5-Amine

Uniqueness

N-(4-Chlorobenzyl)-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNOHVIQOGIHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359298
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78984-83-5
Record name N-(4-Chlorobenzyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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